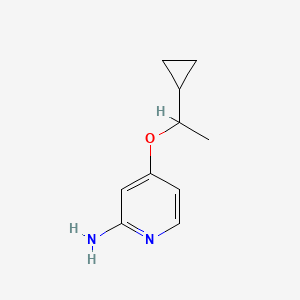

4-(1-环丙基乙氧基)吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives, such as “4-(1-Cyclopropylethoxy)pyridin-2-amine”, can be achieved through [4 + 2] cycloaddition reactions of 1-azadiene derivatives .Molecular Structure Analysis

The molecular weight of “4-(1-Cyclopropylethoxy)pyridin-2-amine” is 178.23 . The InChI code is 1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H2,11,12) .Chemical Reactions Analysis

The chemical reactions of amines, such as “4-(1-Cyclopropylethoxy)pyridin-2-amine”, are diverse. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(1-Cyclopropylethoxy)pyridin-2-amine” include a molecular weight of 178.23 , a storage temperature of 4 degrees . It is in powder form .科学研究应用

新型合成方法

- Tu 等人 (2014) 的一项研究开发了一种新颖的四组分环化策略来合成多环吡唑并[3,4-b]吡啶。该方法提供了一种灵活且实用的方法来创建多样化的衍生物,展示了相关化合物的化学多功能性 (Tu 等人,2014).

抗疟疾活性

- Rodrigues 等人 (2009) 探索了 (1H-吡啶-4-亚甲基)胺的抗疟疾活性,对恶性疟原虫菌株显示出显着的抑制作用。这表明使用类似化学结构开发抗疟疾药物的潜力 (Rodrigues 等人,2009).

阳离子结合特性

- Kakuchi 等人 (1997) 对带有氮杂冠醚腔的聚苯乙炔的研究揭示了阳离子结合能力,特别是对 Ag+。这表明在阳离子识别和分离技术中的应用 (Kakuchi 等人,1997).

催化应用

- Deeken 等人 (2006) 合成了 10 族金属氨基吡啶配合物,该配合物显示出作为铃木交叉偶联反应和氢硅烷聚合催化剂的潜力。这突出了吡啶衍生物在催化中的作用 (Deeken 等人,2006).

化学反应性研究

- Yin 等人 (2007) 开发了一种将吡啶 N-氧化物转化为 2-氨基吡啶的方法。该过程显示出高收率和选择性,表明吡啶衍生物在有机合成中的反应性和实用性 (Yin 等人,2007).

配体合成

- Dehghanpour 等人 (2007) 报道了含有新型双齿亚氨基吡啶配体的铜(I)配合物的合成。这些配合物表现出独特的结构和氧化还原性质,与配位化学相关 (Dehghanpour 等人,2007).

作用机制

安全和危害

The safety information for “4-(1-Cyclopropylethoxy)pyridin-2-amine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

未来方向

The future directions for research on “4-(1-Cyclopropylethoxy)pyridin-2-amine” could involve further exploration of its synthesis, mechanism of action, and potential applications. For instance, the coordination chemistry of bidentate aminopyridinato ligands is a highly popular area of research . Additionally, the development of new pyrimidines as anti-inflammatory agents is a promising direction .

属性

IUPAC Name |

4-(1-cyclopropylethoxy)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZRSNMOFXIPTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=CC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372079.png)

![1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2372081.png)

![3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B2372085.png)

![5-Methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2372088.png)

![1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione](/img/structure/B2372090.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2372100.png)